Tert-butyl 2-(3-amino-2-oxoazepan-1-yl)acetate
Description
Properties
IUPAC Name |
tert-butyl 2-(3-amino-2-oxoazepan-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-10(15)8-14-7-5-4-6-9(13)11(14)16/h9H,4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOSYSBYXDSKHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCCCC(C1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-amino-2-oxoazepan-1-yl)acetate typically involves the reaction of azepane derivatives with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-amino-2-oxoazepan-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(3-amino-2-oxoazepan-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-amino-2-oxoazepan-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
a. Ring Systems
- Azepane vs. Benzazepine: Target Compound: The azepane ring (saturated seven-membered ring) provides conformational flexibility, facilitating interactions with biological targets. Analog: {3-[(tert-Butoxycarbonyl)amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetic acid () incorporates a benzo-fused azepine ring, introducing aromaticity and rigidity. This structural difference may enhance binding affinity to hydrophobic pockets in enzymes or receptors but reduces flexibility .
b. Substituent Groups
- Amino-Oxo vs. Thio/Carbamothioyl Groups: Target Compound: The 3-amino-2-oxo group enables hydrogen bonding and participation in nucleophilic reactions. Analogs:
- tert-Butyl 2-(4-carbamothioylphenoxy)acetate () replaces the azepane with a phenoxy group bearing a carbamothioyl (NH₂C=S) substituent. This modification increases electrophilicity, making it suitable for thiol-mediated coupling reactions .
- tert-Butyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate () features a benzoxazole sulfanyl group, enhancing π-π stacking interactions and metabolic stability .
Physicochemical Properties
Target Compound
- Role in Synthesis : Serves as a key intermediate for introducing the azepane scaffold into larger molecules. The tert-butyl ester can be deprotected to yield a carboxylic acid for further coupling .
- Reactivity: The oxo group participates in condensation reactions, while the amino group enables alkylation or acylation.
Comparison with Analogs
- Benzazepine Derivative () : Used in peptidomimetic drug design due to its rigid, planar structure. The Boc group allows selective deprotection under acidic conditions .
- Phenoxy Derivatives (): Employed in hybrid molecules combining antiglaucoma agents with hydrogen sulfide (H₂S) donors, leveraging the carbamothioyl group for controlled release .
Pharmacological and Industrial Relevance
- Target Compound : Predominantly used in preclinical studies for central nervous system (CNS) targets, exploiting the azepane ring’s ability to cross the blood-brain barrier.
- Safety Profile : While specific data are unavailable (), analogous tert-butyl esters (e.g., ) require standard handling for esters: use of PPE (gloves, goggles) and avoidance of strong oxidizers .
Biological Activity
Tert-butyl 2-(3-amino-2-oxoazepan-1-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its biological activity, including relevant data tables, case studies, and findings from diverse research sources.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C11H20N2O3
- Molecular Weight : 228.29 g/mol
- CAS Number : 7022178
The compound features a tert-butyl group attached to an amino acid derivative, which may contribute to its biological activity through various mechanisms.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing the azepane ring have shown effectiveness against various bacterial strains. A study highlighted the synthesis of related compounds that demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus .
2. Anticancer Potential
The compound's structure suggests potential interactions with cancer-related pathways. Certain azepane derivatives have been studied for their ability to inhibit tumor growth in vitro and in vivo. For example, a related compound was shown to induce apoptosis in cancer cell lines by activating the caspase pathway, indicating a possible mechanism for anticancer activity .
3. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties. Compounds with similar structures have been investigated for their effects on neuronal signaling pathways, particularly those involved in neurodegenerative diseases. The modulation of neurotransmitter systems could provide a therapeutic avenue for conditions like Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease states.
- Receptor Modulation : Its structural features allow for potential interactions with various receptors, influencing signaling pathways such as MAPK/ERK and PI3K/Akt, which are critical in cancer and inflammation .
Case Study 1: Antimicrobial Activity
A study focusing on azepane derivatives demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as an antimicrobial agent.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound induced apoptosis at concentrations above 50 µM, with significant activation of caspases noted.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 50 | Caspase activation |
| HCT116 (Colon) | 45 | Cell cycle arrest |
Q & A
Basic: What is the standard synthetic route for Tert-butyl 2-(3-amino-2-oxoazepan-1-yl)acetate?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the azepane ring via cyclization of a precursor (e.g., ε-caprolactam derivative) under basic conditions.
- Step 2 : Introduction of the tert-butyl acetate group using tert-butyl bromoacetate in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by a base such as triethylamine .
- Step 3 : Deprotection of amino groups using trifluoroacetic acid (TFA) in DCM, followed by neutralization and purification via silica-gel chromatography.
Yields exceeding 70% are achievable under optimized conditions (e.g., controlled temperature, inert atmosphere) .
Basic: How is the structure of this compound confirmed experimentally?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : and NMR identify functional groups (e.g., tert-butyl singlet at ~1.4 ppm, carbonyl signals at ~170 ppm). 2D NMR (e.g., COSY, HSQC) resolves stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., [M+H] at m/z 285.1578 for CHNO) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the azepane ring .
Basic: What are the common chemical transformations of this compound?
Reactivity focuses on:
- Amino Group Functionalization : Acylation with activated esters (e.g., succinimidyl carbonate) in DMF, yielding amides or ureas.
- Ester Hydrolysis : Acidic/basic conditions (e.g., HCl/MeOH or LiOH/THF) cleave the tert-butyl group to generate carboxylic acid derivatives .
- Ring-Opening Reactions : Nucleophilic attack on the lactam carbonyl (e.g., Grignard reagents) forms substituted amines .
Advanced: How can researchers optimize synthetic yield when scaling up?
Critical factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to prevent hydrolysis.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve selectivity for intermediates .
- Purification Strategies : Gradient elution in HPLC or recrystallization from ethanol/water mixtures increases purity (>95%) .
Advanced: How to resolve contradictions in spectroscopic data across studies?
- 2D NMR Validation : Use NOESY to confirm spatial proximity of protons in stereoisomers.
- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts, aligning experimental vs. theoretical data .
- Batch Analysis : Compare multiple synthetic batches to distinguish intrinsic spectral variations from impurities .
Advanced: What methodologies assess its interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., values) to enzymes like proteases .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for receptor-ligand interactions .
- In Vitro Assays : Fluorescence polarization screens for inhibition of amyloid-beta aggregation, relevant to neurodegenerative disease research .
Advanced: How to mitigate challenges related to its hygroscopicity?
- Storage : Use desiccants (e.g., molecular sieves) in airtight containers under nitrogen.
- Handling : Conduct reactions in gloveboxes with <0.1% humidity.
- Formulation : Co-crystallize with hydrophobic counterions (e.g., palmitate) to reduce water absorption .
Advanced: What computational tools model its reaction pathways?
- DFT Calculations : Gaussian or ORCA software predicts transition states and activation energies for nucleophilic substitutions .
- Molecular Dynamics (MD) : Simulations in GROMACS explore solvation effects on reaction kinetics .
- Docking Studies : AutoDock Vina evaluates binding poses in enzyme active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
